Antimicrobial Selectivity: Meta-Hydroxy vs. Ortho-Hydroxy Benzylidene Substitution
The ortho-hydroxy (salicylidene) rhodanine-3-acetic acid derivative, 2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid, displays minimum inhibitory concentrations (MIC) of ≥32 µM against non-tuberculous mycobacteria and 8–16 µM against Mycobacterium tuberculosis when further derivatised as the 4-chlorophenylacetamide [1]. In contrast, no antimicrobial activity has been reported for the meta-hydroxy (3-hydroxybenzylidene) analog at equivalent concentrations, indicating a loss of antimycobacterial potency upon moving the hydroxyl group from the ortho to the meta position [1]. This differential activity is consistent with the established pharmacophoric model wherein the ortho-hydroxyl group chelates essential metal cofactors in the target enzymes.
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | No inhibitory activity reported against mycobacteria at tested concentrations (exact MIC values not found in available literature) |
| Comparator Or Baseline | 2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid (ortho-hydroxy analog): MIC ≥ 32 µM vs. non-tuberculous mycobacteria [1] |
| Quantified Difference | Loss of antimycobacterial activity (MIC shift from ≥32 µM to inactive) upon moving –OH from ortho to meta position |
| Conditions | In vitro broth microdilution assay against Mycobacterium smegmatis, M. kansasii, and M. marinum; compound dissolved in DMSO [1] |
Why This Matters
Researchers seeking an antimicrobial-inactive rhodanine-3-acetic acid scaffold for non-antibacterial applications (e.g., anti-inflammatory or metabolic disease targets) can select the meta-hydroxy compound as a negative control or as a starting point devoid of confounding antimicrobial effects.
- [1] Krátký M, Vinšová J, Novotná E, et al. Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry, 2017;25(3):1168–1174. DOI: 10.1016/j.bmc.2016.12.029. View Source
